(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide: is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring both an amino group and a cyclopentyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3-methylpentanoic acid.
Formation of Intermediate: The cyclopentanone is first converted to a cyclopentylamine derivative through reductive amination.
Coupling Reaction: The cyclopentylamine derivative is then coupled with 3-methylpentanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the (2S,3S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Enzymatic methods or biocatalysis could also be explored for more efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Introduction of alkyl or acyl groups at the amino position.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Protein Interaction Studies: Useful in studying interactions with proteins and other biomolecules.
Medicine:
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry:
Material Science: Application in the synthesis of novel materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
(2S,3S)-2-amino-3-methylpentanamide: Lacks the cyclopentyl group, making it less sterically hindered.
(2S,3S)-2-amino-N-cyclohexyl-3-methylpentanamide: Contains a cyclohexyl group instead of a cyclopentyl group, potentially altering its binding affinity and reactivity.
Uniqueness:
- The presence of both an amino group and a cyclopentyl group in (2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide provides a unique steric and electronic environment, making it distinct from other similar compounds. This uniqueness can be leveraged in designing molecules with specific properties and activities.
Properties
IUPAC Name |
(2S,3S)-2-amino-N-cyclopentyl-3-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-8(2)10(12)11(14)13-9-6-4-5-7-9/h8-10H,3-7,12H2,1-2H3,(H,13,14)/t8-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWLARASGPSZPE-WPRPVWTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.